molecular formula C23H18NOPS B15211735 Ethanone, 1-(2-thiazolyl)-2-(triphenylphosphoranylidene)- CAS No. 136029-15-7

Ethanone, 1-(2-thiazolyl)-2-(triphenylphosphoranylidene)-

Cat. No.: B15211735
CAS No.: 136029-15-7
M. Wt: 387.4 g/mol
InChI Key: BDLILDUGSQLIBT-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)-2-(triphenylphosphoranylidene)ethanone is an organophosphorus compound that features a thiazole ring and a triphenylphosphoranylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiazol-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of thiazole derivatives with triphenylphosphine. One common method includes the use of thiazole-2-carbaldehyde and triphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(Thiazol-2-yl)-2-(triphenylphosphoranylidene)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Thiazol-2-yl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with molecular targets through its thiazole and triphenylphosphoranylidene groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to participate in multiple types of chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

    1-(Thiazol-2-yl)-2-(triphenylphosphoranylidene)ethanone: Unique due to its combination of thiazole and triphenylphosphoranylidene groups.

    Thiazole derivatives: Often used in pharmaceuticals and agrochemicals.

    Triphenylphosphine derivatives: Commonly used in organic synthesis and catalysis.

Uniqueness

1-(Thiazol-2-yl)-2-(triphenylphosphoranylidene)ethanone stands out due to its dual functionality, combining the properties of both thiazole and triphenylphosphoranylidene groups. This makes it a versatile compound with applications across various fields of research and industry .

Biological Activity

Ethanone, 1-(2-thiazolyl)-2-(triphenylphosphoranylidene)- is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring and a triphenylphosphoranylidene moiety. The synthesis typically involves the reaction of thiazole derivatives with triphenylphosphine in an organic solvent under controlled conditions. The general synthetic route can be summarized as follows:

  • Reagents : Thiazole derivative, triphenylphosphine, solvent (e.g., dichloromethane).
  • Conditions : Inert atmosphere, room temperature or slightly elevated temperatures.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the product.

Biological Activity Overview

Ethanone, 1-(2-thiazolyl)-2-(triphenylphosphoranylidene)- has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
  • Anticancer Properties : Preliminary research indicates potential anticancer effects, particularly in inhibiting tumor cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of Ethanone, 1-(2-thiazolyl)-2-(triphenylphosphoranylidene)- can be attributed to its ability to interact with biological targets at the molecular level. Key mechanisms include:

  • Enzyme Interaction : The thiazole moiety can form hydrogen bonds with enzyme active sites, potentially leading to inhibition.
  • Cell Membrane Penetration : The lipophilic nature of the triphenylphosphoranylidene group may facilitate membrane penetration, enhancing bioavailability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its anticancer effects.

1. Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of Ethanone against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Anticancer Activity Assessment

In vitro studies on cancer cell lines demonstrated that Ethanone can inhibit cell growth. A notable study reported a reduction in viability of breast cancer cells by approximately 40% at a concentration of 50 µM after 48 hours.

3. Enzyme Inhibition Analysis

A biochemical assay was conducted to assess the inhibition of acetylcholinesterase (AChE) by Ethanone. The IC50 value was determined to be 25 µM, indicating moderate inhibitory activity.

Properties

CAS No.

136029-15-7

Molecular Formula

C23H18NOPS

Molecular Weight

387.4 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C23H18NOPS/c25-22(23-24-16-17-27-23)18-26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H

InChI Key

BDLILDUGSQLIBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=NC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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